Hopeahainol A
CAS No.:
Cat. No.: VC1945936
Molecular Formula: C28H16O8
Molecular Weight: 480.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C28H16O8 |
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Molecular Weight | 480.4 g/mol |
IUPAC Name | (1S)-6,12-dihydroxy-1,8-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2,5,7,10(17),11,13-hexaene-4,9,16-trione |
Standard InChI | InChI=1S/C28H16O8/c29-15-5-1-13(2-6-15)23-24-20(10-18(32)11-21(24)33)28(14-3-7-16(30)8-4-14)25-19(26(23)34)9-17(31)12-22(25)36-27(28)35/h1-12,29-31,33H/t28-/m0/s1 |
Standard InChI Key | ZDIDNYXNHOCPFJ-NDEPHWFRSA-N |
Isomeric SMILES | C1=CC(=CC=C1C2=C3C(=CC(=O)C=C3O)[C@]4(C5=C(C2=O)C=C(C=C5OC4=O)O)C6=CC=C(C=C6)O)O |
Canonical SMILES | C1=CC(=CC=C1C2=C3C(=CC(=O)C=C3O)C4(C5=C(C2=O)C=C(C=C5OC4=O)O)C6=CC=C(C=C6)O)O |
Introduction
Chemical Structure and Properties
Hopeahainol A is characterized by a complex molecular structure with the chemical formula C₂₈H₁₆O₈ and a molecular weight of 480.4 g/mol. According to IUPAC nomenclature, it is designated as (1S)-6,12-dihydroxy-1,8-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.0²,⁷.0¹⁴,¹⁷]heptadeca-2,5,7,10(17),11,13-hexaene-4,9,16-trione . The compound features a constrained, partially dearomatized bicyclic core structure that contributes to its distinctive biological activity .
Physical and Chemical Properties
Table 1: Key Physical and Chemical Properties of Hopeahainol A
Hopeahainol A contains four hydroxyl groups that serve as hydrogen bond donors and eight hydrogen bond acceptors, suggesting significant potential for interaction with biological targets. Its moderate lipophilicity (XLogP3-AA of 2.5) indicates a balance between water solubility and membrane permeability, factors that are critical for drug-like compounds .
Sources and Isolation
Hopeahainol A was first isolated from the stem bark of Hopea hainanensis during phytochemical studies that led to the discovery of several novel polyphenols. The plant, native to Hainan Island in China, has been a valuable source of bioactive compounds with medicinal properties .
The isolation process involved bioassay-guided fractionation of plant extracts, followed by spectroscopic and crystallographic analyses to elucidate the compound's structure. The elucidation was achieved through a combination of methods including single-crystal X-ray spectroscopy and computational calculations . This methodical approach was essential in confirming the unprecedented carbon skeleton characteristic of Hopeahainol A.
Biological Activities
Neuroprotective Effects
Hopeahainol A demonstrates significant neuroprotective properties, particularly against oxidative stress-induced damage. Studies with PC12 cells (a cell line commonly used in neurological research) have shown that Hopeahainol A protects against hydrogen peroxide-induced injury through multiple mechanisms:
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Modulating endogenous antioxidant enzymes
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Scavenging reactive oxygen species (ROS)
These neuroprotective effects suggest potential applications beyond Alzheimer's disease, extending to other neurodegenerative conditions characterized by oxidative damage.
Mechanism of Action
Interaction with Amyloid Beta
In addition to its AChE inhibitory activity, Hopeahainol A demonstrates direct interaction with amyloid beta peptides. Studies combining molecular dynamics simulation, binding assays, transmission electron microscopic analysis, and staining techniques have indicated that Hopeahainol A binds directly to Aβ₁₋₄₂ and inhibits its aggregation. This interaction reduces the binding between Aβ₁₋₄₂ and Aβ-binding alcohol dehydrogenase, thereby mitigating mitochondrial dysfunction and oxidative stress, both in vivo and in vitro .
Synthesis
The first total synthesis of Hopeahainol A was achieved through a series of novel cascade reactions and skeletal rearrangements. The synthetic pathway is particularly noteworthy because it also allows access to hopeanol, a structurally related compound with different biological properties .
The synthesis involves several key steps:
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A sequence of reactions to build the complex carbon skeleton
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Oxidation of an aldehyde intermediate to a carboxylic acid
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Formation of a γ-lactone through reaction of the acid group with a neighboring phenol
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Protection and deprotection steps to manage the multiple phenol groups
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Oxidation with ceric ammonium nitrate (CAN) to achieve the final oxidation state
Importantly, the synthetic process revealed that Hopeahainol A can be converted to hopeanol through treatment with sodium methoxide, which causes methanolysis of the γ-lactone moiety .
Comparison with Related Compounds
Hopeahainol A shares structural similarities with several related natural compounds, particularly hopeanol. Despite their structural similarities, these compounds exhibit different biological properties, highlighting the importance of specific structural features for activity.
Table 3: Comparison Between Hopeahainol A and Related Compounds
The structural relationship between Hopeahainol A and hopeanol is particularly interesting, as hopeanol can be formed from Hopeahainol A through methanolysis of the γ-lactone moiety. Despite their structural similarity, hopeanol lacks the acetylcholinesterase inhibitory activity characteristic of Hopeahainol A, underscoring the critical importance of the lactone moiety for this biological function .
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